Tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate is a complex organic compound that features a tert-butyl carbamate moiety attached to a pyridine derivative. The presence of the tetramethyl-1,3,2-dioxaborolane group suggests potential applications in boron chemistry, particularly in catalysis and organic synthesis. This compound's structure can be represented as follows:
The tert-butyl carbamate serves as a protecting group for amines in organic synthesis, providing stability and facilitating various chemical transformations.
Tert-butyl carbamates are known to undergo several significant reactions:
While specific biological activity data for tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate is limited, compounds containing similar structures often exhibit interesting biological properties. For instance:
Further research would be necessary to elucidate specific biological effects related to this compound.
The synthesis of tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate can be approached through several methods:
These steps may require optimization based on specific reagents and conditions used.
Tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate has potential applications in:
Interaction studies involving this compound would typically focus on its reactivity with other chemical species:
Tert-butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate shares structural similarities with several other compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl carbamate | CHNO | Commonly used protecting group for amines |
| 4-Pyridylboronic acid | CHBNO | Used in Suzuki coupling reactions |
| 4-Aminopyridine | CHN | Known for neuropharmacological effects |
The uniqueness of tert-butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate lies in its combination of a stable protecting group and a boron-containing moiety that could enhance reactivity and selectivity in
The systematic name tert-butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate reflects its intricate structure, which integrates three key components:
The compound’s molecular formula is $$ \text{C}{18}\text{H}{29}\text{BN}2\text{O}4 $$, with a molecular weight of 348.24 g/mol. Its SMILES notation, O=C(OC(C)(C)C)NCCC1=NC=C(B2OC(C)(C)C(C)(C)O2)C=C1, provides a linear representation of the connectivity between these groups.
| Property | Value |
|---|---|
| CAS No. | 1802219-63-1 |
| Molecular Formula | $$ \text{C}{18}\text{H}{29}\text{BN}2\text{O}4 $$ |
| Molecular Weight | 348.24 g/mol |
| Key Functional Groups | Pyridine, Boronic Ester, Carbamate |
Boronic esters have played a pivotal role in organic synthesis since the advent of the Suzuki-Miyaura cross-coupling reaction in the 1980s. Early boronic acids and esters, such as phenylboronic acid, faced challenges related to stability and handling. The development of cyclic boronic esters, including pinacol (1,2-diol) and diethanolamine derivatives, addressed these limitations by improving air and moisture stability.
The incorporation of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane into complex molecules like tert-butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate represents an evolution in this field. This group’s steric hindrance and electron-donating methyl groups enhance kinetic stability while maintaining reactivity in cross-coupling reactions. Notably, Miyaura’s pioneering work on diboronyl esters laid the groundwork for using such compounds in catalytic cycles, enabling the synthesis of biaryl structures central to pharmaceuticals and materials science.
tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate excels in three key areas:
The boronic ester moiety facilitates carbon-carbon bond formation in the presence of palladium catalysts. For example, it couples with aryl halides to generate biaryl structures, a reaction critical in constructing drug candidates like kinase inhibitors. The tetramethyl dioxaborolane group’s stability ensures high yields even in demanding reaction conditions.
The tert-butyl carbamate (Boc) group shields the amine during synthetic sequences. This protection is reversible under acidic conditions (e.g., trifluoroacetic acid), allowing subsequent functionalization of the amine without side reactions.
While direct biological data for this compound is limited, structurally analogous boronic esters are employed in protease inhibitors and radiopharmaceuticals. For instance, bortezomib, a boronic acid-based therapeutic, validates the pharmacological potential of boron-containing molecules.
| Application | Role of Compound | Example Use Case |
|---|---|---|
| Cross-Coupling | Boron donor | Synthesis of biaryl antibiotics |
| Amine Protection | Temporary masking group | Peptide synthesis |
| Drug Discovery | Intermediate for boron-containing drugs | Proteasome inhibitor development |